molecular formula C15H21ClN2O5S B3927031 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide

Cat. No.: B3927031
M. Wt: 376.9 g/mol
InChI Key: YTXICSAMHKBNJR-UHFFFAOYSA-N
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Description

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted aniline ring, a methoxy group, a methylsulfonyl group, and an oxolan-2-ylmethyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the aniline derivative: The starting material, 5-chloro-2-methoxyaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 5-chloro-2-methoxy-N-methylsulfonylaniline.

    Acetamide formation: The intermediate is then reacted with oxolan-2-ylmethylamine and acetic anhydride to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the aniline ring.

    Reduction: Reduction reactions could target the nitro group if present or the sulfonyl group.

    Substitution: The chloro group on the aniline ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an amine.

Scientific Research Applications

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(5-chloro-2-methoxyanilino)-N-(oxolan-2-ylmethyl)acetamide: Lacks the methylsulfonyl group.

    2-(5-chloro-2-methoxy-N-methylsulfonylanilino)acetamide: Lacks the oxolan-2-ylmethyl group.

Uniqueness

The presence of both the methylsulfonyl and oxolan-2-ylmethyl groups in 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide may confer unique chemical properties, such as increased solubility or specific binding interactions, that are not present in similar compounds.

Properties

IUPAC Name

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O5S/c1-22-14-6-5-11(16)8-13(14)18(24(2,20)21)10-15(19)17-9-12-4-3-7-23-12/h5-6,8,12H,3-4,7,9-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXICSAMHKBNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N(CC(=O)NCC2CCCO2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide
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2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide
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2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide
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2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide
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2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide
Reactant of Route 6
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2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide

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